2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid is 434.12600561 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Crystal Structure
The synthesis and structural analysis of similar compounds, such as 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester, highlight the complex molecular structures that can be constructed. This particular compound was obtained through a reaction involving (4-methoxy-6-methylthio-2-pyrimidinyl)amine, showcasing the intricacies of chemical synthesis involving pyrimidinyl components. The crystal structure provided insights into the molecular geometry and potential applications in further chemical research and development (H. Ming, D. South, 2004).
Chemical Properties and Reactions
Research on 4-Hydroxyquinolones-2 revealed the cyclization of certain compounds in the presence of bases, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study showcases the chemical behaviors and potential for creating novel compounds through the manipulation of pyrimidinyl and sulfonic acid groups, providing a foundation for further exploration of similar chemical entities (I. Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014).
Material Science Applications
The study on polyimide films using various diamine monomers, including the synthesis from 1,2,4,5-cyclohexanetetracarboxylic dianhydride, highlights the potential material science applications of compounds with cyclohexanecarboxylic acid components. These films demonstrate significant thermal and mechanical properties, optical transparency, and solubility, indicating the relevance of cyclohexanecarboxylic acid derivatives in developing advanced materials (Hara Jeon, L. Kwac, Hong-Gun Kim, Jin-Hae Chang, 2022).
Environmental and Biological Applications
The degradation of chlorimuron-ethyl by Aspergillus niger highlights the environmental and biological relevance of pyrimidinyl compounds. This research demonstrates the fungal degradation pathways of a herbicide, emphasizing the role of microbial transformation in mitigating environmental contamination. Understanding these pathways is crucial for developing bioremediation strategies for pyrimidinyl-based herbicides (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).
Properties
IUPAC Name |
2-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-29-17-10-16(20-11-21-17)23-30(27,28)13-8-6-12(7-9-13)22-18(24)14-4-2-3-5-15(14)19(25)26/h6-11,14-15H,2-5H2,1H3,(H,22,24)(H,25,26)(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMGHJQQJHVDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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